

# Technical Guide: Spectroscopic Characterization of 1-Allyl-3-hydroxypiperidine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1-Allyl-3-hydroxypiperidine

CAS No.: 76787-82-1

Cat. No.: B1466849

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## Executive Summary

Compound: **1-Allyl-3-hydroxypiperidine** (1-(prop-2-en-1-yl)piperidin-3-ol) Molecular Formula:

Molecular Weight: 141.21 g/mol Primary Application: Chiral intermediate for pharmaceutical synthesis (e.g., opioid receptor antagonists, cholinomimetics).

This technical guide provides a comprehensive framework for the spectroscopic identification and quality control of **1-Allyl-3-hydroxypiperidine**. Unlike simple aliphatic amines, the introduction of the allyl group at the N-position of the 3-hydroxypiperidine scaffold creates specific electronic environments observable via NMR and MS. This document details the synthesis-to-characterization workflow, ensuring researchers can validate the structural integrity of this intermediate.

## Part 1: Structural Analysis & Stereochemistry

The molecule consists of a piperidine ring with a hydroxyl group at the C3 position and an allyl moiety attached to the nitrogen (N1).<sup>[1]</sup>

- Chirality: The C3 carbon is a chiral center.
  - Racemate: The standard synthesis yields ( )  
**)-1-Allyl-3-hydroxypiperidine.**
  - Enantiomers: (3R) and (3S) forms exist.[1] In an achiral solvent (e.g., ), the NMR spectra of the enantiomers are identical.[1] Chiral resolution or synthesis from chiral precursors (e.g., (S)-3-hydroxypiperidine) is required for enantiopure applications.
- Conformation: The piperidine ring predominantly adopts a chair conformation.[2] The hydroxyl group may exhibit H-bonding (inter- or intramolecular), influencing the chemical shift of the hydroxyl proton and adjacent carbons.

## Part 2: Synthesis & Sample Preparation[1]

To understand the impurity profile in spectroscopic data, one must understand the synthesis.[1] The standard protocol involves the N-alkylation of 3-hydroxypiperidine.

### Synthesis Protocol (Standard )

- Reagents: 3-Hydroxypiperidine (1.0 eq), Allyl Bromide (1.1 eq), Potassium Carbonate ( , 2.0 eq).
- Solvent: Acetonitrile (ACN) or DMF.
- Conditions: Stir at  
for 4–6 hours.
- Workup: Filter inorganic salts, concentrate filtrate, partition between DCM/Water, dry organic layer ( ), and concentrate.
- Purification: Vacuum distillation or Column Chromatography ( ).

## Sample Preparation for Spectroscopy[1][2]

- NMR Solvent:

(Chloroform-d) is preferred for solubility and clear separation of the allyl signals.

- Concentration: ~10 mg/0.6 mL for

H; ~30 mg/0.6 mL for

C.

- Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[1]

## Part 3: Spectroscopic Characterization[3]

### Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI).[2]

Parameter	Value	Interpretation
Molecular Ion ( )	141.1	Parent peak (GC-MS).
Protonated Ion ( )	142.1	Base peak in ESI-MS.
Fragment ( 124)		Loss of OH (Dehydration).
Fragment ( 100)		Loss of Allyl group ( ).
Fragment ( 41)		Allyl cation (Diagnostic).

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil.[2]

Wavenumber ( )	Assignment	Notes
3300 – 3450	O-H Stretch	Broad band; indicates free or H-bonded hydroxyl.
3070 – 3080	=C-H Stretch	Weak; characteristic of terminal alkene (allyl).
2920 – 2950	C-H Stretch	Strong; C-H of the piperidine ring.[2]
1640 – 1645	C=C Stretch	Medium; characteristic of the allyl double bond.[2]
1100 – 1150	C-O Stretch	Strong; secondary alcohol.[2]

## Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (

) are reported in ppm relative to TMS in

. Values are derived from high-confidence assignments of the parent 1-methyl-3-hydroxypiperidine and standard allyl shift increments.

<sup>1</sup>H NMR (400 MHz,

)

Position	(ppm)	Multiplicity	Integral	Assignment Logic
Allyl-CH=	5.80 – 5.95	Multiplet (ddt)	1H	Internal vinyl proton. Distinctive pattern.
Allyl=CH	5.10 – 5.25	Multiplet (dd)	2H	Terminal vinyl protons.[1][2] Overlapping but distinct.
H-3	3.75 – 3.85	Multiplet	1H	Methine proton at chiral center (deshielded by Oxygen).
Allyl-N-CH	3.00 – 3.10	Doublet (d, )	2H	Methylene linking N to vinyl group.
H-2 (eq)	2.85 – 2.95	Broad doublet	1H	Ring proton adjacent to N (equatorial).
H-6 (eq)	2.75 – 2.85	Broad doublet	1H	Ring proton adjacent to N (equatorial).
H-2 (ax)	2.30 – 2.40	Multiplet	1H	Ring proton adjacent to N (axial).
H-6 (ax)	2.00 – 2.15	Multiplet	1H	Ring proton adjacent to N (axial).
OH	1.80 – 2.50	Broad singlet	1H	Exchangeable with

. Shift varies with conc.

H-4, H-5

1.50 – 1.70

Multiplet

4H

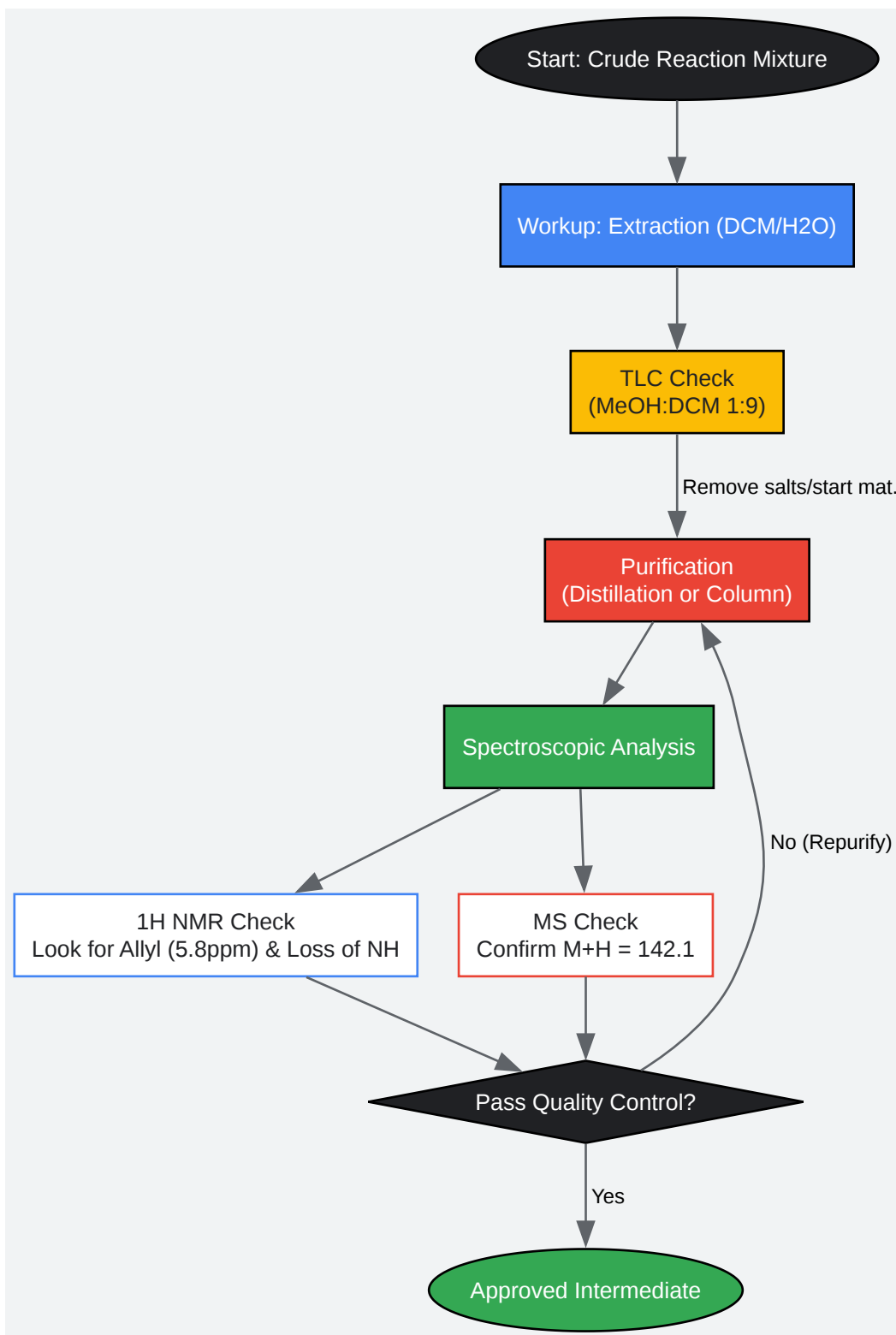
Remaining ring methylene protons.

<sup>13</sup>C NMR (100 MHz,

Carbon Type	(ppm)	Assignment
Alkene CH	135.0 – 135.5	Internal allyl carbon ( ).
Alkene CH	117.5 – 118.5	Terminal allyl carbon ( ). <sup>[1]</sup>
C-3	66.0 – 67.0	Carbinol carbon (attached to OH).
Allyl N-CH	61.0 – 62.0	Methylene bridging N and alkene.
C-2	59.5 – 60.5	Ring carbon adjacent to N and OH.
C-6	53.0 – 54.0	Ring carbon adjacent to N.
C-4	31.5 – 32.5	Ring methylene.
C-5	23.5 – 24.5	Ring methylene.

## Part 4: Visualization of Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the structure of **1-Allyl-3-hydroxypiperidine**, ensuring all impurities (unreacted starting material, bis-alkylation) are ruled out.



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Caption: Logical workflow for the isolation and spectroscopic validation of **1-Allyl-3-hydroxypiperidine**.

## Part 5: Quality Control & Impurity Profiling[1]

When analyzing the spectra, specific attention must be paid to common impurities arising from the synthesis.[1]

- 3-Hydroxypiperidine (Starting Material):
  - Detection: Look for a broad NH peak in IR (~3200-3500, overlapping with OH) and the absence of allyl signals in NMR (5.0–6.0 ppm).[1]
  - MS: Peak at 102 ( ).[1]
- O-Alkylation (Side Product):
  - Mechanism:[2][3] Reaction of allyl bromide with the hydroxyl group instead of the amine (less likely but possible if base is too strong).[1]
  - Detection: Downfield shift of the allyl protons (~4.0 ppm) compared to (~3.0 ppm).
- Quaternary Ammonium Salt:
  - Mechanism:[2][3] Over-alkylation (N,N-diallyl species).[2]
  - Detection: MS peak at . Significant downfield shifts in NMR due to positive charge on Nitrogen.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23293, 3-Hydroxypiperidine. Retrieved from [[Link](#)]

- National Institute of Standards and Technology (NIST). 3-Piperidinol, 1-methyl- Mass Spectrum. [4] NIST Chemistry WebBook, SRD 69. [1] Retrieved from [\[Link\]](#) [1]
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## Sources

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- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 3. (3R)-1-methylpiperidin-3-ol | [lookchem](https://www.lookchem.com) [[lookchem.com](https://www.lookchem.com)]
- 4. 3-Piperidinol, 1-methyl- | C<sub>6</sub>H<sub>13</sub>NO | CID 98016 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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Phone: (601) 213-4426

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